N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide
Description
N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of an acetylphenyl group, a carbamothioyl group, and a propoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-12-24-17-10-6-15(7-11-17)18(23)21-19(25)20-16-8-4-14(5-9-16)13(2)22/h4-11H,3,12H2,1-2H3,(H2,20,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBFGUOVUOERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amino group of 4-aminoacetophenone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of enzymes like acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-acetylphenyl)carbamothioyl]acetamide
- N-[(4-acetylphenyl)carbamothioyl]butanamide
- N-[(4-acetylphenyl)carbamothioyl]pivalamide
Uniqueness
N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide is unique due to its propoxybenzamide moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its binding affinity to molecular targets and its overall biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
